4-(Difluoromethoxy)benzene-1,2-diamine dihydrochloride

Cytochrome P450 inhibition Drug–drug interaction Proton pump inhibitor

4-(Difluoromethoxy)benzene-1,2-diamine dihydrochloride (CAS 172282-50-7; molecular formula C₇H₈F₂N₂O·2HCl; MW 174.15 free base) is a difluoromethoxy-substituted ortho-phenylenediamine supplied primarily as the dihydrochloride salt for enhanced stability and handling. The compound serves as a critical synthetic intermediate for constructing 5-difluoromethoxy-substituted benzimidazoles, a privileged scaffold in proton pump inhibitors (PPIs) and Transient Receptor Potential Channel 6 (TRPC6) antagonists.

Molecular Formula C7H10Cl2F2N2O
Molecular Weight 247.07 g/mol
Cat. No. B13131256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)benzene-1,2-diamine dihydrochloride
Molecular FormulaC7H10Cl2F2N2O
Molecular Weight247.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)F)N)N.Cl.Cl
InChIInChI=1S/C7H8F2N2O.2ClH/c8-7(9)12-4-1-2-5(10)6(11)3-4;;/h1-3,7H,10-11H2;2*1H
InChIKeyKVNBQJQKOBMSCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethoxy)benzene-1,2-diamine dihydrochloride – A Specialized ortho-Phenylenediamine Building Block for Fluorinated Benzimidazole Synthesis


4-(Difluoromethoxy)benzene-1,2-diamine dihydrochloride (CAS 172282-50-7; molecular formula C₇H₈F₂N₂O·2HCl; MW 174.15 free base) is a difluoromethoxy-substituted ortho-phenylenediamine supplied primarily as the dihydrochloride salt for enhanced stability and handling. The compound serves as a critical synthetic intermediate for constructing 5-difluoromethoxy-substituted benzimidazoles, a privileged scaffold in proton pump inhibitors (PPIs) and Transient Receptor Potential Channel 6 (TRPC6) antagonists [1]. Unlike the more common 4-methoxy or 4-halogen analogs, the -OCF₂H group imparts a unique combination of lipophilic hydrogen bond donor capacity and conformational polarity switching that cannot be replicated by -OCH₃, -OCF₃, or halogen substituents, making this compound a non-interchangeable starting material for specific target product profiles [2]. The compound is also formally listed as Pantoprazole Impurity 11/54 and is supplied as a certified reference standard for pharmaceutical quality control applications [3].

Why 4-Substituted ortho-Phenylenediamines Cannot Be Interchanged: The Case for 4-(Difluoromethoxy)benzene-1,2-diamine dihydrochloride


Generic substitution among 4-substituted o-phenylenediamines is precluded by three interdependent factors: (1) the electronic directing effect of the 4-substituent alters the cyclocondensation rate and regioselectivity during benzimidazole ring formation [1]; (2) the substituent is retained at the 5(6)-position of the resulting benzimidazole, directly dictating the target molecule's pharmacophore, lipophilicity (logP), and hydrogen-bonding capacity [2]; and (3) the difluoromethoxy group is specifically required in the final drug substances pantoprazole (Protonix®) and several clinical-stage TRPC6 inhibitors, meaning that swapping to a 4-methoxy or 4-chloro precursor produces a different benzimidazole scaffold with divergent biological activity, metabolic stability, and regulatory impurity profiles [3][4]. The quantitative evidence below demonstrates that these differences are measurable, functionally consequential, and directly traceable to the -OCF₂H substituent.

Quantitative Differentiation Evidence for 4-(Difluoromethoxy)benzene-1,2-diamine dihydrochloride vs. Closest Analogs


Cytochrome P450 Drug–Drug Interaction Liability: Pantoprazole (5-OCF₂H) vs. Omeprazole (5-OCH₃) – A 3.4- to 6.9-Fold Difference in Ki

The difluoromethoxy substituent at the 5-position of pantoprazole confers a markedly reduced cytochrome P450 inhibitory profile compared to the 5-methoxy substituent in omeprazole. In rat liver microsomes (phenobarbital-induced, representing CYPIIB1 subfamily), pantoprazole exhibited Ki values of 138 μM (7-ethoxycoumarin O-dealkylation), 104 μM (ethylmorphine N-demethylation), and 128 μM (lonazolac hydroxylation). Omeprazole, differing only at the 5-substituent (OCH₃ vs. OCF₂H), showed Ki values of 38, 68, and 20 μM for the same three reactions, respectively [1]. This corresponds to a 3.6-fold (EM), 3.4-fold (EC), and 6.5-fold (Lona) lower inhibitory potency for pantoprazole. This differential is attributed to the electron-withdrawing and steric properties of the -OCF₂H group, which are imparted from the 4-(difluoromethoxy)benzene-1,2-diamine precursor during synthesis. Researchers selecting a benzimidazole scaffold with reduced CYP450 interaction liability must therefore procure the -OCF₂H-substituted o-phenylenediamine building block rather than the -OCH₃ or -H analogs.

Cytochrome P450 inhibition Drug–drug interaction Proton pump inhibitor 5-Substituted benzimidazole

TRPC6 Inhibitor Program: Patent-Specified Building Block Requirement for 4-(Difluoromethoxy)benzene-1,2-diamine vs. Alternative Substitution Patterns

In the Amgen/Teijin Pharma patent family (WO 2019/079578; US 11,332,459 B2), 4-difluoromethoxy-1,2-phenylenediamine is explicitly cited as the requisite starting material for preparing benzimidazole-based TRPC6 inhibitors [1]. The patent describes condensation of this specific diamine with carboxylic acid derivatives (e.g., C4-1, 1.84 g, 10.93 mmol) using HATU/DIPEA in DMF, yielding the cyclized benzimidazole intermediate C7-1 (LCMS-ESI [M+H]⁺ calcd 289.2, found 289.0) [2]. The 5-OCF₂H substitution on the resulting benzimidazole is not optional; the patent's Markush structure (Formula I) defines R5 substituents as halogen, hydroxy, amino, C1-C6alkyl, or C1-C6alkoxy, but the exemplified compounds uniformly incorporate the difluoromethoxy group at the 5-position of the benzimidazole core [1]. Analogs prepared from 4-methoxybenzene-1,2-diamine or unsubstituted o-phenylenediamine would generate 5-OCH₃ or 5-H benzimidazoles respectively, which fall outside the exemplified active scope and have not been shown to possess TRPC6 inhibitory activity comparable to the OCF₂H-bearing series. Vendors including BOC Sciences, CookeChem, and CymitQuimica explicitly list this compound as used in preparation of benzimidazole derivatives as TRPC6 inhibitors per Bartberger et al. .

TRPC6 inhibitor Benzimidazole synthesis Patent-specified intermediate Focal segmental glomerulosclerosis

Synthetic Yield in 5-Difluoromethoxy-2-mercapto-1H-benzimidazole Preparation: 95.4% Yield from the 4-OCF₂H Precursor

In a published synthetic protocol, 4-difluoromethoxy-o-phenylenediamine (34.8 g) was reacted with carbon disulfide and sodium hydroxide in aqueous medium to produce 5-difluoromethoxy-2-mercapto-1H-benzimidazole (33.2 g isolated), achieving a yield of 95.4% based on the starting diamine [1]. This high yield compares favorably with typical benzimidazole-2-thiol syntheses from unsubstituted o-phenylenediamine, which generally report yields in the 70–85% range under comparable conditions [2]. The electron-withdrawing nature of the -OCF₂H group may contribute to enhanced selectivity in the cyclocondensation step. Furthermore, patent CN103819409A describes an improved five-step process (etherification, nitrification, hydrolysis, reduction, and redox) using this same 4-OCF₂H-o-phenylenediamine intermediate, claiming advantages of high yield, low cost, and good product quality suitable for industrial production [3]. The regioisomeric 3-(difluoromethoxy)benzene-1,2-diamine (CAS 170986-70-6) would produce a 4-OCF₂H-substituted benzimidazole with different regiochemical properties and has no equivalent published yield optimization data.

Benzimidazole-thiol synthesis Pantoprazole intermediate Synthetic yield 5-Difluoromethoxy-2-mercapto-1H-benzimidazole

Antibacterial Activity Differentiation: 5-Difluoromethoxy vs. 5-Methoxy Benzimidazole–Metal Complexes

Adebimpe et al. (2026) synthesized and compared Cu(II), Cu(I), and Ag(I) complexes of 5-methoxy-2-mercaptobenzimidazole (MTZ) and 5-difluoromethoxy-2-mercaptobenzimidazole (FMZ) [1]. The Ag(I) complex of MTZ (AgMTZ) displayed the highest and broadest antibacterial activity across the panel (Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella typhi), followed by AgFMZ and CuMTZ. The rank order (AgMTZ > AgFMZ > CuMTZ) demonstrates that the -OCF₂H vs. -OCH₃ substitution on the benzimidazole ligand produces a measurable, tunable difference in antibacterial potency that is further modulated by metal ion identity. Both ligand classes exhibited thermal stability with melting/decomposition points above 340°C and solubility in polar aprotic solvents (DMSO, DMF), with coordination confirmed through azomethine nitrogen and thiol sulfur atoms at 1:1 metal-to-ligand stoichiometry [1]. This study provides the most direct head-to-head comparison available between -OCF₂H and -OCH₃ substitution on a benzimidazole scaffold derived from the corresponding o-phenylenediamine precursors.

Antibacterial activity Benzimidazole–metal complex 5-Substituted 2-mercaptobenzimidazole Structure–activity relationship

Conformational Polarity Switching: The Unique Physicochemical Signature of -OCF₂H vs. -OCH₃ and -OCF₃

Müller (2014) demonstrated through vector-based polarity analysis that the -OCF₂H group occupies a unique conformational space among fluorinated alkoxy substituents [1]. Unlike the -OCF₃ group, which is classified as an intrinsically lipophilic unit with limited conformational flexibility, the -OCF₂H group can interconvert between a highly lipophilic conformation and a polar conformation depending on the molecular environment. This conformational switching behavior enables the difluoromethoxy group to adjust to polarity changes within a binding site or biological membrane, a property not shared by -OCH₃ (fixed polarity) or -OCF₃ (fixed lipophilicity) [1]. Additionally, the -CHF₂ hydrogen in -OCF₂H can act as a lipophilic hydrogen bond donor, with experimental ΔlogP(water-octanol) values for ArOCHF₂ compounds spanning from -0.1 to +0.4 relative to their ArOCH₃ counterparts [2]. This modest but tunable lipophilicity enhancement, combined with hydrogen bond donor capacity, creates a differentiated physicochemical profile that directly impacts the ADME properties of benzimidazoles built from this precursor. When procuring building blocks for SAR exploration of benzimidazole 5-position substituent effects on permeability, solubility, or target binding, the -OCF₂H-bearing diamine provides access to a property space inaccessible with -OCH₃ or -OCF₃ analogs.

Difluoromethoxy group Conformational polarity Lipophilic hydrogen bond donor Physicochemical property Bioisostere

Certified Reference Standard Purity and Storage: Enabling Regulatory-Compliant Impurity Quantification in Pantoprazole Drug Substance

As Pantoprazole Impurity 11/54 (CAS 172282-50-7), 4-(difluoromethoxy)benzene-1,2-diamine dihydrochloride is supplied as a certified reference standard with detailed characterization data compliant with regulatory guidelines (COA including HPLC purity, NMR, MS, and TGA) [1]. Commercial availability includes 95% purity grade (Sigma Aldrich/Ambeed) and 98% HPLC purity grade (ChemScene) . The compound requires storage under inert atmosphere (N₂ or Ar) at 2–8°C with protection from light, reflecting the oxidative sensitivity of the free amine . This certified reference standard designation differentiates the compound from generic 4-substituted o-phenylenediamines that lack the validated analytical characterization necessary for GMP-compliant quality control in pharmaceutical manufacturing. The dihydrochloride salt form further enhances stability and handling reproducibility compared to the free base, which is prone to air oxidation .

Pantoprazole impurity Certified reference standard Pharmaceutical quality control HPLC purity

Optimal Procurement and Application Scenarios for 4-(Difluoromethoxy)benzene-1,2-diamine dihydrochloride


Synthesis of 5-Difluoromethoxy-2-mercapto-1H-benzimidazole for Pantoprazole Sodium Drug Substance Manufacturing

The compound is the direct precursor for 5-difluoromethoxy-2-mercapto-1H-benzimidazole (CAS 97963-62-7), the penultimate intermediate in pantoprazole sodium synthesis. Using the 95.4% optimized yield protocol, 34.8 g of 4-difluoromethoxy-o-phenylenediamine yields 33.2 g of the benzimidazole-thiol in a single CS₂/NaOH condensation step [1]. The dihydrochloride salt form is preferred for industrial scale-up because the free base is susceptible to oxidative degradation; the hydrochloride ensures consistent stoichiometry and longer shelf life under controlled storage (2–8°C, inert atmosphere) [2]. Procurement of 4-methoxybenzene-1,2-diamine would instead produce 5-methoxy-2-mercaptobenzimidazole, a different chemical entity that is not the pantoprazole intermediate and cannot be substituted without altering the final drug substance identity.

Medicinal Chemistry SAR Campaigns Targeting TRPC6 Inhibition for Nephrotic Syndrome and FSGS

Medicinal chemistry teams prosecuting TRPC6 inhibitors for focal segmental glomerulosclerosis (FSGS), membranous nephropathy, or diabetic nephropathy require this specific building block to access the benzimidazole scaffold exemplified in WO 2019/079578 [1]. The patent's synthetic protocol uses 4-(difluoromethoxy)benzene-1,2-diamine (1.90 g, 10.93 mmol) condensed with a carboxylic acid partner (C4-1) using HATU/DIPEA in DMF to generate intermediate C7-1, confirmed by LCMS-ESI ([M+H]⁺ found 289.0) [2]. The -OCF₂H group at the benzimidazole 5-position contributes lipophilic hydrogen bond donor capacity and conformational polarity adaptability that may influence TRPC6 binding pocket interactions . Substitution with 4-methoxy or unsubstituted o-phenylenediamine would generate benzimidazoles with different hydrogen-bonding and lipophilicity profiles that fall outside the patent's exemplified active series, potentially confounding SAR interpretation.

Pharmaceutical Quality Control: Certified Reference Standard for Pantoprazole Impurity Profiling per ICH Q3A/Q3B

Quality control laboratories performing HPLC-UV or LC-MS/MS impurity profiling of pantoprazole drug substance or finished dosage forms require this compound as a certified reference standard (Pantoprazole Impurity 11/54) [1]. A validated stability-indicating HPLC method for process-related impurities in pantoprazole bulk drug has been published, and this impurity standard must be used for system suitability testing, retention time marking, and calibration curve preparation [2]. The certified reference standard is supplied with full characterization data (HPLC purity ≥98%, NMR, MS, TGA), enabling GMP-compliant quantification at the 0.05–0.15% reporting threshold required by ICH guidelines [1]. Generic o-phenylenediamines cannot substitute because they lack the validated identity and purity documentation required for regulatory submission; furthermore, the dihydrochloride salt form ensures the correct stoichiometry for quantitative solution preparation .

Academic Research on 5-Substituted Benzimidazole Structure–Activity Relationships for Antimicrobial and Anticancer Applications

For academic groups exploring the effect of 5-position substituents on benzimidazole biological activity, this compound provides the entry point to the -OCF₂H-substituted benzimidazole chemical space. The direct comparative study by Adebimpe et al. (2026) demonstrated that 5-OCF₂H vs. 5-OCH₃ substitution on otherwise identical 2-mercaptobenzimidazole–metal complexes produces measurably different antibacterial activity profiles (AgMTZ > AgFMZ > CuMTZ) [1]. Additionally, an anticancer SAR study of difluoromethoxy-substituted benzo[d]imidazole derivatives (MVK6-1 to MVK6-12) evaluated compounds against four non-small cell lung cancer (NSCLC) cell lines, with the -OCF₂H substitution being a critical structural feature [2]. Procuring this specific diamine ensures that SAR conclusions drawn about the -OCF₂H pharmacophore are valid and reproducible; using a 4-methoxy or 4-chloro precursor would generate a different set of benzimidazole analogs that cannot be directly compared with literature data on -OCF₂H-bearing congeners.

Quote Request

Request a Quote for 4-(Difluoromethoxy)benzene-1,2-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.